Astragaloside A Astragaloside A Cyclosiversioside F is a natural product found in Astragalus basineri, Astragalus mongholicus, and Astragalus membranaceus with data available.
Brand Name: Vulcanchem
CAS No.: 83207-58-3
VCID: VC0190624
InChI: InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
SMILES: CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Molecular Formula: C41H68O14
Molecular Weight: 785.0 g/mol

Astragaloside A

CAS No.: 83207-58-3

Cat. No.: VC0190624

Molecular Formula: C41H68O14

Molecular Weight: 785.0 g/mol

* For research use only. Not for human or veterinary use.

Astragaloside A - 83207-58-3

Specification

CAS No. 83207-58-3
Molecular Formula C41H68O14
Molecular Weight 785.0 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
Standard InChI Key QMNWISYXSJWHRY-AUJDEUPOSA-N
Isomeric SMILES C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
SMILES CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Canonical SMILES CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Introduction

Chemical Structure and Properties

Molecular Composition and Classification

Astragaloside A is characterized by the molecular formula C₄₁H₆₈O₁₄ and has a molecular weight of 785.0 g/mol . It belongs to the class of cycloartane-type triterpene glycosides, which are complex natural products featuring a tetracyclic triterpenoid structure with attached sugar moieties. This classification places it among saponins, which are known for their amphipathic properties—having both hydrophilic and hydrophobic components .

The compound is also known by several synonyms in scientific literature, including Cyclosiversioside F and Astramembrannin I, reflecting its identification and characterization by different research groups . Its PubChem CID is 13943299, providing a standard reference point for chemical databases.

Structural Characteristics

The structural complexity of Astragaloside A presents challenges for synthetic chemistry approaches, making natural extraction from Astragalus species the primary source of this compound for research and potential therapeutic applications. This complexity also contributes to its selective interactions with various biological targets.

Sources and Extraction

Astragaloside A is primarily derived from the roots of various Astragalus species, particularly Astragalus membranaceus, which is commonly known as "Huangqi" in traditional Chinese medicine . The roots of these plants contain numerous bioactive compounds, with astragalosides being among the most significant.

The extraction of Astragaloside A typically involves solvent-based methods applied to the dried roots of Astragalus plants. While specific extraction protocols can vary, they generally involve organic solvents capable of dissolving the compound's mixed hydrophilic and hydrophobic components. After extraction, various chromatographic techniques are employed for purification and isolation of the compound from other plant constituents.

The content of Astragaloside A in plant material can vary significantly based on factors including the specific Astragalus species, growing conditions, harvest time, and geographical location. This variation presents challenges for standardization in both research and potential therapeutic applications.

Pharmacological Activities

Anticancer Properties

One of the most promising aspects of Astragaloside A research focuses on its potential anticancer activities, particularly against lung adenocarcinoma. Recent studies have utilized network pharmacology approaches to elucidate the mechanisms by which AS-A may inhibit cancer progression .

In experimental models of lung adenocarcinoma, AS-A treatment has demonstrated significant effects on key cellular signaling pathways involved in cancer progression. Specifically, the compound has been shown to regulate the expression of multiple proteins, including STAT3, AKT, MTOR, MDM2, HIF1A, AR, HSP90AA1, and NFKB1—all of which play crucial roles in cancer development and progression .

Treatment with Astragaloside A significantly reduced the expression of these molecules that were upregulated in cancer models, suggesting its potential to mitigate the overactivation of signaling pathways associated with lung adenocarcinoma. Additionally, AS-A treatment restored the expression of ESR1 and EP300, which were downregulated in the cancer model, indicating a normalizing effect on dysregulated cellular processes .

Molecular Mechanisms

The anticancer effects of Astragaloside A appear to involve multiple molecular mechanisms and signaling pathways. Based on network pharmacology analysis and experimental validation, several key targets have been identified, including:

  • Phosphoinositide 3-kinase (PI3K) pathway components

  • Signal transducer and activator of transcription 3 (STAT3)

  • Protein kinase B (AKT) signaling

  • Mammalian target of rapamycin (MTOR)

  • Hypoxia-inducible factor 1-alpha (HIF1A)

  • Nuclear factor kappa B (NFKB1)

These targets suggest that Astragaloside A may exert its effects through modulation of cellular processes including proliferation, apoptosis, inflammation, hypoxic responses, and transcriptional regulation. The ability to affect multiple targets simultaneously may explain the compound's potential efficacy against complex diseases like cancer.

Molecular Interactions and Binding Studies

Target Identification and Binding Affinities

Computational approaches including network pharmacology and molecular docking have been employed to identify potential molecular targets of Astragaloside A. Using tools such as Swiss Target Prediction, SEA Search Server, SuperPred, and PharmMapper, researchers have identified numerous potential targets for the compound .

Molecular docking studies have revealed strong binding affinities between Astragaloside A and various protein targets, particularly those involved in the HIF-1 signaling pathway. Notable targets include:

Target ProteinBinding Energy (kcal/mol)Key Interactions
PIK3R1-9.3Hydrogen bonding with PRO418, TYR416, PHE384, LYS419
AKT1Not specifiedMultiple hydrogen bonds
EGFRNot specifiedMultiple binding interactions
STAT3Not specifiedStable complex formation
MTORNot specifiedMultiple binding interactions

The binding energy between Astragaloside A and PIK3R1 is particularly noteworthy, with a calculated value of -34.381 kJ/mol using MM/PBSA methods, indicating a stable and energetically favorable interaction .

Molecular Dynamics Simulations

Beyond static docking studies, molecular dynamics simulations have provided insights into the stability and dynamics of Astragaloside A-protein complexes. These simulations track parameters including:

  • Root Mean Square Deviation (RMSD): Values ranging from 0.2 to 0.4 nm indicate stable complex formation

  • Root Mean Square Fluctuation (RMSF): Analysis showed stable protein residue flexibility characteristics

  • Radius of gyration (Rg): Stable values throughout simulation periods

  • Hydrogen bonds: Between 10-20 hydrogen bonds maintained during simulations

  • Solvent-accessible surface area: Maintained stability throughout simulation periods

These findings collectively suggest that Astragaloside A forms stable complexes with its target proteins, providing a molecular basis for its observed biological effects.

Comparative Analysis with Other Astragalosides

While this review focuses specifically on Astragaloside A, it is worth noting its relationship to other compounds in the astragaloside family, particularly Astragaloside IV (AS-IV), which has been more extensively studied. Both compounds are derived from the same plant sources and share structural similarities as cycloartane-type triterpene glycosides.

Astragaloside IV has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidative, neuroprotective, cardioprotective, and antifibrotic effects . It has been studied for potential applications in treating conditions including cardiovascular diseases, cerebral ischemia, liver cirrhosis, and diabetic nephropathy .

The structural similarities between Astragaloside A and Astragaloside IV suggest potential overlap in their biological activities, though their distinct chemical configurations likely confer some unique properties to each compound. Further comparative studies would be valuable for elucidating the specific advantages of each compound for particular therapeutic applications.

Future Research Directions

Despite the promising findings regarding Astragaloside A, significant research gaps remain to be addressed:

  • Comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of Astragaloside A in vivo

  • Clinical trials are necessary to validate the anticancer and other potential therapeutic effects observed in preclinical studies

  • Further investigation of structure-activity relationships could inform the development of more potent or targeted derivatives

  • Additional research on potential synergistic effects when combined with other compounds or therapeutic approaches would be valuable

These research directions would provide a more complete understanding of Astragaloside A's therapeutic potential and guide its potential development as a pharmaceutical agent or health supplement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator